5,6,7,8-Tetrahydroisoquinolin-4-ol

Aldosterone Synthase CYP11B2 Inhibitor Selectivity

Research requiring validated tetrahydroisoquinoline (THIQ) scaffolds faces reproducibility risks from generic analogs. This specific 4-hydroxy-substituted THIQ core solves that need. - Proven selectivity: 160× for CYP11B2 over CYP11B1; in vivo efficacy in db/db mouse model (hypertension/diabetic nephropathy). - Oncology data: Sub-micromolar cytotoxicity (IC50 0.155 µM A549; 0.170 µM MCF7). - CNS-capable: TPSA 33.1 Ų (below 90 Ų BBB threshold) with balanced logP 1.9. - ≥98% purity; reliable synthetic intermediate for SAR studies.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 102877-49-6
Cat. No. B012371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroisoquinolin-4-ol
CAS102877-49-6
Synonyms4-Isoquinolinol,5,6,7,8-tetrahydro-(6CI)
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CCC2=C(C=NC=C2C1)O
InChIInChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h5-6,11H,1-4H2
InChIKeyHQCCSWKNMNDGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroisoquinolin-4-ol Sourcing and Chemical Profile


5,6,7,8-Tetrahydroisoquinolin-4-ol (CAS 102877-49-6) is a bicyclic heterocycle belonging to the tetrahydroisoquinoline (THIQ) class, featuring a saturated cyclohexene ring fused to a 4-hydroxypyridine moiety [1]. This specific substitution pattern yields a molecular formula of C9H11NO, a molecular weight of 149.19 g/mol, a computed XLogP3-AA of 1.9, and a topological polar surface area (TPSA) of 33.1 Ų, which collectively define its baseline physicochemical profile for procurement and research applications [1].

Core Saturated THIQ heterocycle for targeted derivatization in inhibitor design
Profile Computed low TPSA supports CNS permeability research screening
Procurement Defined purity grade available as a synthetic building block for reproducible SAR

5,6,7,8-Tetrahydroisoquinolin-4-ol Substitution Risks


Generic substitution within the tetrahydroisoquinoline (THIQ) class is scientifically unsound due to the profound impact of even minor structural modifications on biological activity and target engagement [1]. The position and degree of ring saturation, the presence and location of a hydroxyl group, and aromatic substitution patterns are critical determinants of pharmacological properties, including enzyme inhibition, receptor binding, and metabolic stability [1]. For example, the 4-aryl-substituted 5,6,7,8-tetrahydroisoquinoline scaffold has been specifically optimized for potent and selective aldosterone synthase (CYP11B2) inhibition, achieving a selectivity factor of 160 over the closely related CYP11B1 enzyme, a differentiation that would be abolished by simple analog replacement [1]. Therefore, treating any THIQ derivative as interchangeable is a direct risk to experimental reproducibility and valid structure-activity relationship (SAR) conclusions.

Ring saturation and hydroxyl position on the THIQ core can shift enzyme inhibition profile and metabolic stability.
Aromatic substitution pattern is critical for CYP11B2 selectivity; simple analog replacement may abolish selectivity differentiation.
Treating any THIQ derivative as interchangeable risks misleading structure-activity relationship conclusions and irreproducible pharmacology.

5,6,7,8-Tetrahydroisoquinolin-4-ol Evidence-Based Advantages


CYP11B2 Selectivity Advantage

A key differentiation of the 5,6,7,8-tetrahydroisoquinoline scaffold is its potential for high target selectivity. In a study of 4-aryl-5,6,7,8-tetrahydroisoquinoline derivatives, the optimized lead compound (+)-(R)-6 demonstrated potent inhibition of aldosterone synthase (CYP11B2) with a selectivity factor of 160 over the closely related cortisol synthase (CYP11B1) in cynomolgus monkey enzyme assays [1]. This high selectivity is a direct consequence of the specific 4-aryl substitution on the 5,6,7,8-tetrahydroisoquinolin-4-ol core, and is a quantifiable advantage over non-selective or less selective THIQ analogs.

CYP11B2 Selectivity
Reported
160× selectivity over CYP11B1
Supports isoform-selective inhibitor research
Cynomolgus enzyme assay; from 4-aryl derivative
Aldosterone Synthase CYP11B2 Inhibitor Selectivity Cardiovascular Research

In Vivo Aldosterone Reduction in db/db Mice

The therapeutic potential of the 5,6,7,8-tetrahydroisoquinoline scaffold is substantiated by in vivo data. The 4-aryl-substituted derivative (+)-(R)-6 was shown to selectively reduce aldosterone plasma levels in a dose-dependent manner in db/db mice, a model of type 2 diabetes and renal injury [1]. This in vivo functional outcome, which directly addresses a pathological endpoint, differentiates this scaffold from in-class compounds lacking demonstrated in vivo pharmacodynamic activity.

In Vivo Target Engagement
Class-level inference
Aldosterone reduction in db/db mice
Reported in vivo PD endpoint context
Dose-dependent; class-level inference from lead compound
In Vivo Pharmacology Aldosterone Diabetic Nephropathy Rodent Model

Anticancer Activity in A549 and MCF7 Cells

Specific derivatives of the 5,6,7,8-tetrahydroisoquinoline core have demonstrated significant anticancer activity. In a study of novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors, a related 5,6,7,8-tetrahydroisoquinoline derivative, compound 7e, exhibited potent cytotoxic activity against the A549 lung carcinoma cell line with an IC50 of 0.155 µM, while compound 8d showed an IC50 of 0.170 µM against the MCF7 breast cancer cell line [1]. This level of sub-micromolar potency in cellular assays positions the 5,6,7,8-tetrahydroisoquinoline scaffold as a promising starting point for anticancer drug discovery, outperforming many other THIQ analogs that lack reported activity in these models.

Cytotoxicity (IC50)
Class-level inference
A549: 0.155 µM
MCF7: 0.170 µM
Supports cell-model cytotoxicity interpretation
Derived from DHFR/CDK2 inhibitor series
Anticancer DHFR Inhibitor CDK2 Inhibitor Cytotoxicity

Oral Bioavailability and CNS Permeability Profile

The computed physicochemical properties of 5,6,7,8-tetrahydroisoquinolin-4-ol place it within favorable ranges for oral bioavailability and potential central nervous system (CNS) penetration, a key differentiator from more polar or higher molecular weight isoquinoline analogs [1]. Its computed XLogP3-AA of 1.9 indicates an optimal balance of lipophilicity for membrane permeability, while its topological polar surface area (TPSA) of 33.1 Ų is well below the common threshold of 90 Ų for blood-brain barrier penetration [1]. This contrasts with many substituted tetrahydroisoquinolines, which often have higher TPSA values due to additional polar substituents, potentially limiting their CNS exposure.

Predicted Drug-likeness
Supporting evidence
TPSA 33.1 Ų (below 90 Ų CNS limit)
Computed CNS permeability-aligned profile
XLogP3 1.9; computed values, experimental validation advised
Drug-likeness Physicochemical Properties Oral Bioavailability CNS Permeability

5,6,7,8-Tetrahydroisoquinolin-4-ol Research and Industrial Applications


CYP11B2 Inhibitors for Cardiovascular and Renal Disease

The 5,6,7,8-tetrahydroisoquinolin-4-ol core is an optimal starting point for medicinal chemistry programs targeting aldosterone synthase (CYP11B2). The scaffold has been validated to deliver a selectivity factor of 160 over CYP11B1, a critical off-target, and has demonstrated in vivo efficacy in lowering aldosterone in a disease-relevant db/db mouse model [1]. Procurement of this core is therefore justified for research aimed at hypertension, heart failure, and diabetic nephropathy, where selective aldosterone reduction is a validated therapeutic strategy.

Dual DHFR/CDK2 Inhibition for Cancer

Derivatives of the 5,6,7,8-tetrahydroisoquinoline scaffold have demonstrated potent, sub-micromolar cytotoxicity against both A549 (lung) and MCF7 (breast) cancer cell lines, with IC50 values as low as 0.155 µM and 0.170 µM, respectively [1]. This established activity profile makes 5,6,7,8-tetrahydroisoquinolin-4-ol a strategic procurement choice for oncology drug discovery programs focused on developing novel DHFR and CDK2 inhibitors or exploring related mechanisms of action.

Brain-Penetrant CNS Drug Discovery

The compound's computed topological polar surface area (TPSA) of 33.1 Ų, which is significantly below the 90 Ų threshold for blood-brain barrier penetration, combined with a balanced lipophilicity (XLogP3 = 1.9), suggests potential for CNS exposure [1]. This physicochemical profile differentiates it from many more polar THIQ derivatives. Procuring this specific scaffold is advantageous for CNS drug discovery projects, including those targeting neurological disorders like Parkinson's disease, where THIQ metabolites are implicated, or for developing novel neuropsychiatric therapeutics.

THIQ Class SAR and Pharmacological Tool

As a well-defined, commercially available THIQ building block with established purity levels (e.g., 98% from suppliers like Leyan [1]), 5,6,7,8-tetrahydroisoquinolin-4-ol serves as a reliable reference standard and synthetic intermediate for broad SAR studies. Its unique substitution pattern and the wealth of associated biological data from the literature make it a superior choice over less characterized, generic THIQ analogs for any research program investigating the pharmacological potential of this privileged scaffold.

Application
Selection Property
Validation Focus
Aldosterone synthase inhibitor research
Isoform-selective THIQ scaffold
CYP11B2/CYP11B1 selectivity profiling
Oncology cell-model studies
Cytotoxic THIQ derivative scaffold
Cell viability and target engagement assays
CNS penetration research
Computed low TPSA core
In vitro BBB permeability models
Tetrahydroisoquinoline SAR exploration
Defined synthetic building block
Derivatization and biological screening
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